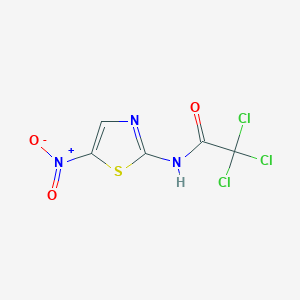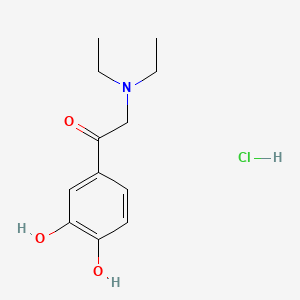![molecular formula C24H19ClN4OS3 B12005879 N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)
N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-bifenil-4-ilmetilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida es un compuesto orgánico complejo conocido por sus características estructurales únicas y aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por la presencia de un grupo bifenilo, un anillo tiadiazol y un grupo funcional hidrazida, que contribuyen a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-bifenil-4-ilmetilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida generalmente implica múltiples pasos:
Formación del anillo tiadiazol: El paso inicial involucra la síntesis del anillo 1,3,4-tiadiazol. Esto se puede lograr reaccionando tiosemicarbazida con un derivado de ácido carboxílico apropiado en condiciones ácidas.
Introducción del grupo clorobencilo: El intermedio tiadiazol se hace reaccionar luego con cloruro de 4-clorobencilo en presencia de una base como carbonato de potasio para introducir el grupo clorobencilo.
Formación de la hidrazida: El compuesto resultante se trata luego con hidrato de hidrazina para formar el derivado hidrazida.
Condensación con aldehído de bifenilo: Finalmente, la hidrazida se condensa con bifenil-4-carbaldehído bajo condiciones de reflujo para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, con optimizaciones para rendimiento y pureza. Esto podría implicar el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-bifenil-4-ilmetilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los átomos de azufre en el anillo tiadiazol se pueden oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Hidrogenación catalítica o el uso de agentes reductores como borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, N’-[(E)-bifenil-4-ilmetilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida se ha estudiado por sus posibles propiedades antimicrobianas y anticancerígenas. Su capacidad para interactuar con macromoléculas biológicas la convierte en una candidata para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se está investigando por su potencial terapéutico. Su estructura única le permite interactuar con objetivos biológicos específicos, lo que la convierte en una candidata prometedora para el tratamiento de diversas enfermedades.
Industria
En aplicaciones industriales, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad mejorada o estabilidad mejorada.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-bifenil-4-ilmetilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida involucra su interacción con objetivos moleculares específicos. El grupo bifenilo permite interacciones hidrofóbicas, mientras que el anillo tiadiazol puede formar enlaces de hidrógeno y coordinarse con iones metálicos. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(2-bromofenil)metilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida
- N’-[(E)-[1,1’-bifenil]-4-ilmetilideno]-2-({5-[(4-metilbencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida
Singularidad
En comparación con compuestos similares, N’-[(E)-bifenil-4-ilmetilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida destaca por su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica únicas. La presencia del grupo clorobencilo, en particular, mejora su potencial para interacciones biológicas y aplicaciones terapéuticas.
Esta descripción general detallada proporciona una comprensión integral de N’-[(E)-bifenil-4-ilmetilideno]-2-({5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol-2-il}sulfanil)acetohidrazida, destacando su síntesis, reacciones, aplicaciones y características únicas.
Propiedades
Fórmula molecular |
C24H19ClN4OS3 |
|---|---|
Peso molecular |
511.1 g/mol |
Nombre IUPAC |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19ClN4OS3/c25-21-12-8-18(9-13-21)15-31-23-28-29-24(33-23)32-16-22(30)27-26-14-17-6-10-20(11-7-17)19-4-2-1-3-5-19/h1-14H,15-16H2,(H,27,30)/b26-14+ |
Clave InChI |
JGKAZMPXVNFPTC-VULFUBBASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)


![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)

![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)





